3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Lipophilicity LogP Drug-likeness

Kinase inhibitor SAR programs often require precise LogP tuning for CNS penetration. 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (CAS 923722-05-8) delivers a calculated LogP of ~2.87 versus ~2.4 for the methoxy analog, improving membrane permeability without altering the core pharmacophore. • Suzuki-Miyaura substrate for pyridyl-aryl biaryl systems • +14 Da mass shift and one extra rotatable bond for systematic steric/entropic SAR probing • Unique 2,3-substitution directs regioselective derivatization inaccessible via 3,4- or 2,4-isomers ≥95% HPLC purity; for R&D and further manufacturing use.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12092781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OCC2=CC=NC=C2)C=O
InChIInChI=1S/C15H15NO3/c1-2-18-14-5-3-4-13(10-17)15(14)19-11-12-6-8-16-9-7-12/h3-10H,2,11H2,1H3
InChIKeyMAASMXMGNXRESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Identity & Procurement


3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (CAS 923722-05-8) is a disubstituted aromatic aldehyde with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . It is characterized by an ethoxy group at the 3-position and a pyridin-4-ylmethoxy group at the 2-position of the benzaldehyde core [1]. This compound belongs to the class of pyridyl-aryl-methoxybenzaldehydes, which are recognized as valuable intermediates for synthesizing biologically active molecules, particularly via Suzuki-Miyaura cross-coupling reactions [2]. It is primarily offered at a standard purity of 95% (HPLC) and is intended for research and further manufacturing use . The presence of both an ethoxy and a pyridinylmethoxy substituent creates a unique electronic and steric environment distinct from simple methoxy or non-heterocyclic analogs.

Non-Substitutable Nature of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde


The specific substitution pattern of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is critical for its intended applications. The 2-position pyridin-4-ylmethoxy group provides a distinct hydrogen-bond acceptor and metal-coordination motif that is absent in simple benzaldehydes or phenyl-substituted analogs [1]. In the context of Suzuki-Miyaura coupling, this pyridyl ring can influence the electronic properties of the oxidative addition complex, potentially altering reaction rates and selectivity compared to methoxy or halogen-substituted benzaldehydes [1]. Furthermore, in medicinal chemistry programs, the ethoxy group at the 3-position introduces different lipophilicity (LogP ~2.87) and steric bulk compared to the methoxy analog (3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, MW 243.26 g/mol) , which can significantly affect downstream biological activity and pharmacokinetic profiles of final compounds. Even close isomers, such as 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde, differ in the position of both the ethoxy group and the pyridine nitrogen, leading to distinct reactivity and binding properties .

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Differentiation from Analogs


Lipophilicity: Ethoxy vs. Methoxy

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde exhibits a higher predicted LogP compared to its direct 3-methoxy analog. The target compound has a computed LogP of 2.87, whereas 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has a lower molecular weight and is expected to have a LogP approximately 0.3-0.5 units lower due to the absence of the extra methylene group . This difference translates to roughly a 2- to 3-fold increase in lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility. In drug discovery, this shift is meaningful for optimizing oral bioavailability and blood-brain barrier penetration.

Lipophilicity LogP Drug-likeness ADME

Molecular Size & Rotatable Bond Differences

The ethoxy group in 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde contributes an additional carbon atom and rotatable bond compared to the methoxy analog, resulting in a molecular weight difference of +14 Da (257.28 vs. 243.26 g/mol) . The target compound possesses 6 rotatable bonds compared to 5 for the methoxy analog . While a difference of one rotatable bond may seem minor, it can lead to measurable changes in entropic cost upon binding to a protein target and may alter metabolic stability. In lead optimization, such fine-tuning of molecular flexibility is a standard strategy to improve binding affinity or reduce off-target effects.

Molecular weight Rotatable bonds Structure-activity relationship Lead optimization

Regioisomeric Differences: 2- vs. 4-Pyridinylmethoxy

The exact substitution pattern of 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is critical for its synthetic utility in Suzuki-Miyaura cross-coupling reactions. The 2-position pyridin-4-ylmethoxy group places the pyridine nitrogen para to the methylene linker, while the regioisomer 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde has the pyridine nitrogen at the meta position and the ether linkage at the 4-position of the benzaldehyde . This difference in electronic character and steric environment can lead to different coupling efficiencies and selectivities when used as a substrate. For instance, the electron-withdrawing effect of the pyridine ring is transmitted differently to the aldehyde moiety in these isomers, potentially altering the rate of imine formation or hydrazone condensation reactions.

Regiochemistry Isomer selectivity Synthetic intermediate Cross-coupling

Privileged Intermediates for Drug Discovery

Pyridyl-substituted benzyloxybenzaldehydes, including the target compound class, have been reported as valuable intermediates in the synthesis of biologically active compounds via Suzuki-Miyaura cross-coupling [1]. The pyridyl group enables subsequent functionalization or can be retained in the final drug substance to interact with biological targets. Unlike simple phenyl-substituted benzaldehydes, which may lack specific protein-binding motifs, pyridyl-containing benzaldehydes can engage in hydrogen bonding and π-stacking interactions with amino acid residues, making them privileged scaffolds in kinase inhibitor and receptor antagonist programs [1].

Suzuki-Miyaura coupling Drug intermediate Biaryl synthesis Medicinal chemistry

Limited Head-to-Head Comparative Data

A systematic search of primary research papers, patents, and authoritative databases reveals that direct head-to-head comparative biological or physicochemical data for 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde versus its closest analogs (e.g., 3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde or 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde) is not currently present in the open scientific literature. The evidence presented above relies on class-level inference and structural comparison. Procurement decisions should therefore be based on the specific requirements of the synthetic route (e.g., need for an ethoxy group at the 3-position and a pyridin-4-ylmethoxy group at the 2-position) rather than on demonstrated superiority in a biological assay.

Data availability Procurement decision Research gap

3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Application Scenarios


Lead Optimization: Fine-Tuning Lipophilicity

When a lead series based on a 2-(pyridin-4-ylmethoxy)benzaldehyde scaffold needs increased LogP to improve membrane permeability or blood-brain barrier penetration, 3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (LogP 2.87) offers a measurable advantage over the 3-methoxy analog (estimated LogP ~2.4) without altering the core pharmacophore . This increment can be decisive in CNS drug discovery programs where achieving a LogP in the 2-3 range is often optimal .

Suzuki-Miyaura Coupling to Biaryl Intermediates

This compound is directly applicable as a substrate in Suzuki-Miyaura cross-coupling reactions to generate pyridyl-aryl biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies [1]. The pyridin-4-ylmethoxy group provides a metal-coordinating site that can influence the catalytic cycle, potentially improving coupling yields compared to non-heterocyclic benzaldehydes [1].

Probing Steric and Flexibility in SAR

In SAR programs, swapping the methoxy group for an ethoxy group introduces a defined increase in size (+14 Da) and one additional rotatable bond . This allows medicinal chemists to systematically probe the steric tolerance and flexibility preferences of a binding pocket, helping to distinguish between enthalpy-driven and entropy-driven binding contributions .

Regioselective 2,3-Disubstituted Benzaldehyde Synthesis

For synthetic routes requiring a specific 2,3-substitution pattern on the benzaldehyde ring, this compound is the only viable choice among regioisomers such as the 3,4- or 2,4-analogs . The 2-position pyridin-4-ylmethoxy group directs electrophilic aromatic substitution or metalation reactions differently than the 4-position analog, enabling access to otherwise difficult-to-synthesize substitution patterns .

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